

Technical Support Center: Quizartinib (C30H24ClFN2O5) Off-Target Effects

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Compound of Interest

Compound Name: C30H24ClFN2O5

Cat. No.: B15173782

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Quizartinib (formerly known as AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Quizartinib?

Quizartinib is a small molecule inhibitor that primarily targets the FLT3 receptor tyrosine kinase. [1][2][3] It binds to the ATP-binding domain of FLT3, inhibiting its autophosphorylation and downstream signaling, which is crucial for the proliferation of leukemic cells in patients with FLT3 mutations. [1][4][5]

Q2: What are the known off-target effects of Quizartinib?

The most clinically significant off-target effect of Quizartinib is the prolongation of the QT interval, which can lead to serious cardiac arrhythmias such as Torsades de Pointes and even cardiac arrest. [6][7] This is due to the inhibition of the slow delayed rectifier potassium current (IKs). [1][6] In addition to its primary target, Quizartinib also demonstrates inhibitory activity against other class III receptor tyrosine kinases, including:

- Colony-stimulating factor 1 receptor (CSF1R/FMS) [2][8]
- Stem cell factor receptor (SCFR/KIT) [2][8]

- Platelet-derived growth factor receptors (PDGFRs)[2][8]

Q3: How can I minimize the risk of QT prolongation in my experiments?

To minimize the risk of observing QT prolongation as an off-target effect in preclinical studies, it is crucial to:

- Use the lowest effective concentration: Titrate Quizartinib to the lowest concentration that achieves the desired on-target effect on FLT3.
- Monitor ion channel activity: If working with cell lines or tissues that express cardiac ion channels, consider performing electrophysiological assays to directly measure the effect on IKs and other relevant currents.
- Maintain electrolyte balance: In in vivo studies, ensure that electrolyte levels, particularly potassium, are within the normal range, as imbalances can exacerbate QT prolongation.[9]

Q4: What are the implications of Quizartinib's activity against other kinases like KIT and PDGFR?

Inhibition of KIT and PDGFRs can lead to a range of biological effects, as these kinases are involved in various cellular processes, including cell growth, proliferation, and differentiation. Depending on the experimental model, these off-target activities could manifest as:

- Effects on hematopoiesis
- Alterations in angiogenesis
- Impact on gastrointestinal stromal cells

Researchers should be aware of these potential confounding effects and design experiments to isolate the specific role of FLT3 inhibition.

Troubleshooting Guide

| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
|--|---|---|
| Unexpected cell toxicity or reduced proliferation in non-FLT3 expressing cells. | Inhibition of other receptor tyrosine kinases essential for the specific cell type's survival (e.g., KIT, PDGFR). | 1. Confirm the expression profile of class III receptor tyrosine kinases in your cell line. 2. Use a more selective FLT3 inhibitor as a control, if available. 3. Perform rescue experiments by providing the downstream signaling molecules of the affected off-target kinase. |
| Inconsistent results in animal models, such as unexpected changes in blood pressure or organ function. | Systemic inhibition of PDGFRs, which are involved in vascular tone and organ homeostasis. | 1. Monitor cardiovascular parameters closely in animal studies. 2. Perform histological analysis of key organs to identify any off-target tissue damage. 3. Consider using a different vehicle or route of administration to alter the pharmacokinetic profile. |
| Alterations in immune cell populations or function. | Inhibition of CSF1R, which is critical for the differentiation and function of macrophages and other myeloid cells. | 1. Perform immunophenotyping to characterize changes in immune cell populations. 2. Conduct functional assays to assess the activity of macrophages and other relevant immune cells. |

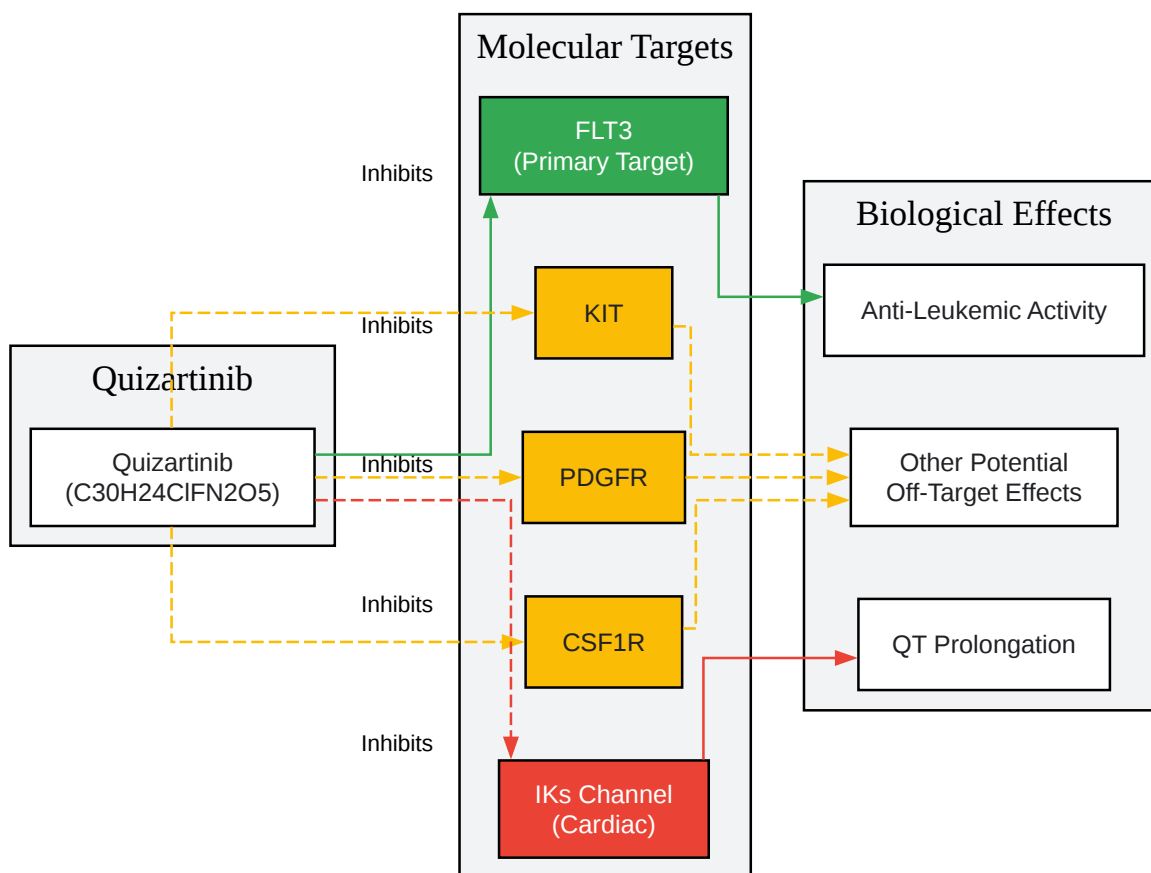
Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the selectivity of Quizartinib, a radiometric kinase assay can be performed.

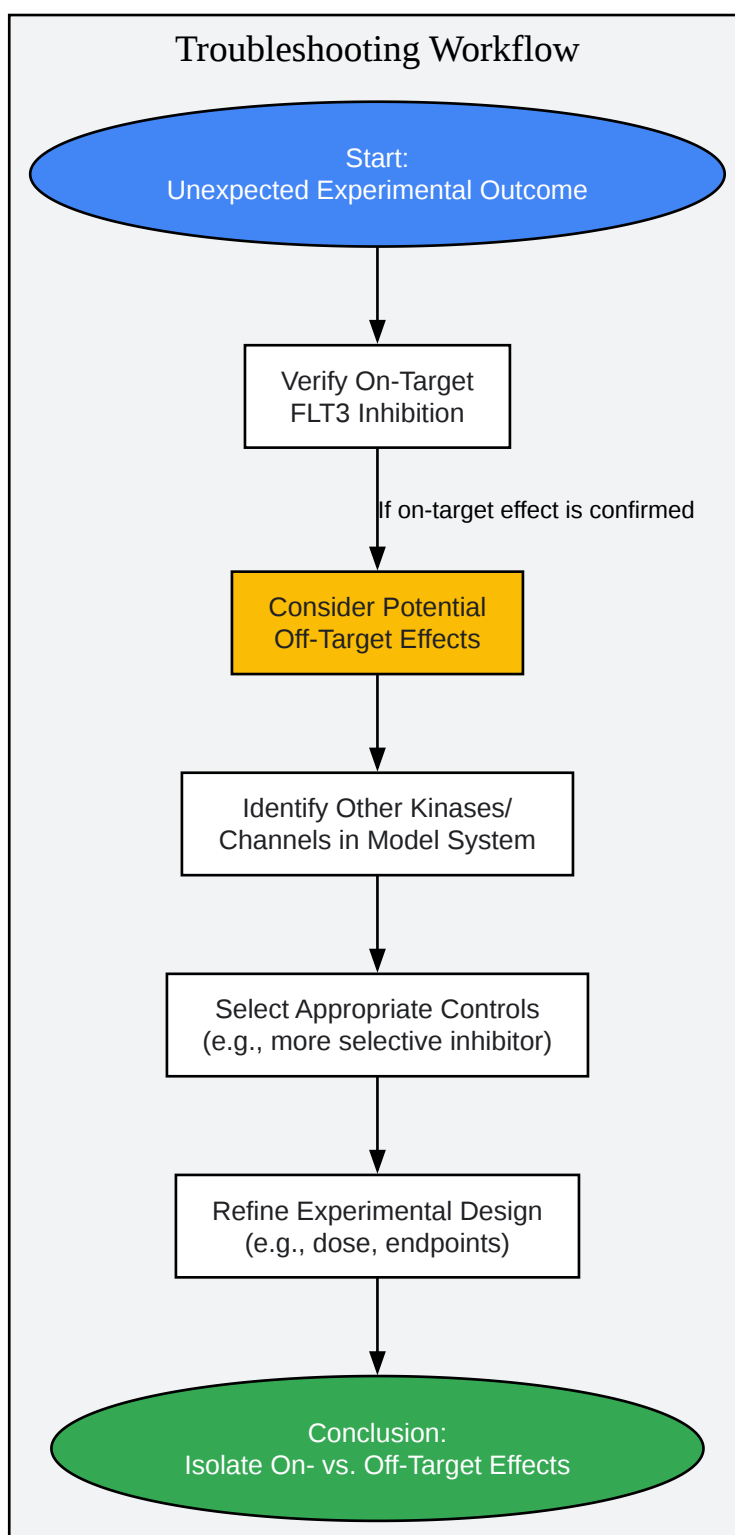
- Reagents: Recombinant human kinases (FLT3, KIT, PDGFR β , CSF1R), [γ -33P]ATP, appropriate kinase buffer, and substrate peptide.
- Procedure:
 - Prepare a serial dilution of Quizartinib.
 - In a 96-well plate, combine the kinase, substrate peptide, and Quizartinib at various concentrations.
 - Initiate the reaction by adding [γ -33P]ATP.
 - Incubate at 30°C for a specified time.
 - Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
 - Wash the plate to remove unincorporated [γ -33P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the IC₅₀ values for each kinase to determine the potency and selectivity of Quizartinib.

Visualizations



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Caption: Quizartinib's primary and off-target interactions.



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Caption: Workflow for investigating unexpected results.

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